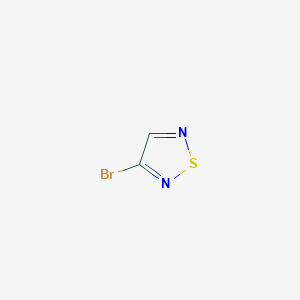![molecular formula C20H12BrN B13898114 5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
5-bromo-7H-dibenzo[c,g]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7H-dibenzo[c,g]carbazole is a chemical compound with the molecular formula C20H12BrN It is a derivative of dibenzo[c,g]carbazole, where a bromine atom is substituted at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7H-dibenzo[c,g]carbazole typically involves the bromination of 7H-dibenzo[c,g]carbazole. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
5-Bromo-7H-dibenzo[c,g]carbazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of 5-bromo-7H-dibenzo[c,g]carbazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP1A1, leading to its metabolism and potential biological effects. The compound undergoes metabolic activation, forming reactive intermediates that can interact with DNA and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-7H-benzo[c]carbazole: Similar in structure but with a different arrangement of the benzene rings.
7H-Dibenzo[c,g]carbazole: The parent compound without the bromine substitution.
3,4,5,6-Dibenzocarbazole: Another derivative with multiple bromine substitutions .
Uniqueness
5-Bromo-7H-dibenzo[c,g]carbazole is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C20H12BrN |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
9-bromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12BrN/c21-16-11-18-20(15-8-4-3-7-14(15)16)19-13-6-2-1-5-12(13)9-10-17(19)22-18/h1-11,22H |
Clé InChI |
LAVSZGLUAFHKSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)


![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)

![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)



